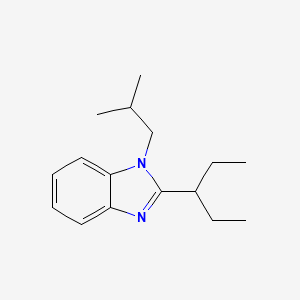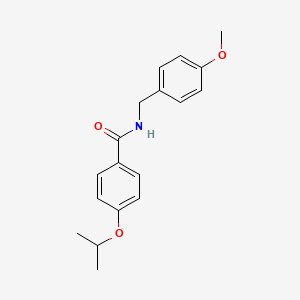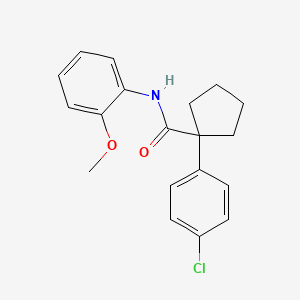
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPOD and has a molecular formula of C15H12BrN1O1.
Wirkmechanismus
The mechanism of action of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that BPOD induces apoptosis in cancer cells by activating the intrinsic mitochondrial pathway. This pathway involves the release of cytochrome c from the mitochondria, which leads to the activation of caspases and ultimately cell death.
Biochemical and Physiological Effects:
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that BPOD can induce apoptosis in cancer cells without affecting normal cells. BPOD has also been shown to exhibit antibacterial activity against several strains of bacteria. Furthermore, BPOD has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole in lab experiments is its high thermal stability. This makes it an ideal candidate for use in organic electronics and material science. Additionally, BPOD has low toxicity, which makes it a safer alternative to other compounds that may exhibit higher toxicity. However, one limitation of using BPOD in lab experiments is its relatively low solubility in common organic solvents. This can make it difficult to dissolve and work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole. One direction is the development of new synthetic methods for the production of BPOD. This could lead to more efficient and cost-effective methods for the synthesis of this compound. Another direction is the study of BPOD as a potential anticancer agent. Further studies could elucidate the mechanism of action of BPOD and identify potential targets for its use in cancer therapy. Additionally, the use of BPOD in organic electronics and material science could continue to be explored, with the goal of developing new materials with improved properties.
Synthesemethoden
The synthesis of 3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2-bromoaniline and 2-methylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. This reaction leads to the formation of BPOD as a white solid.
Wissenschaftliche Forschungsanwendungen
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as material science, medicinal chemistry, and organic electronics. In material science, BPOD has been used as a building block for the synthesis of conjugated polymers that exhibit high electron mobility and optical properties. In medicinal chemistry, BPOD has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In organic electronics, BPOD has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-withdrawing properties.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-6-2-3-7-11(10)15-17-14(18-19-15)12-8-4-5-9-13(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWXDQSEPHBFPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![benzyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B5780111.png)

![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)

